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Compound of Interest |

Compound Name: 7,7-dimethyloctan-1-ol
Cat. No.: B8151692
Get Quote
\ J

CAS Registry Number: 66719-35-5 Chemical Formula:ngcontent-ng-c2699131324=""_nghost-
ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight: 158.28 g/mol IUPAC Name: 7,7-dimethyloctan-1-ol[1][2][3]

Executive Summary

7,7-dimethyloctan-1-ol is a primary aliphatic alcohol characterized by a ten-carbon backbone
structure terminating in a bulky gem-dimethyl group at the penultimate carbon position. Unlike
its more common isomer, 3,7-dimethyloctan-1-ol (Tetrahydrogeraniol), the 7,7-isomer
concentrates its steric bulk at the hydrophobic tail, leaving the hydrophilic hydroxyl head group
relatively unhindered.

This structural configuration imparts unique solubility characteristics:

o Amphiphilic Nature: The molecule possesses a polar head (hydroxyl) and a significant non-
polar tail (C9 alkyl equivalent), making it an effective co-solvent and surfactant intermediate.

o Suppressed Crystallinity: The gem-dimethyl tail disrupts Van der Waals packing forces,
ensuring the compound remains liquid at lower temperatures compared to linear 1-decanol.
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o Solvent Compatibility: It exhibits high miscibility with a broad spectrum of organic solvents,
ranging from non-polar alkanes to polar protic alcohols.

Physicochemical Framework

Understanding the solubility of 7,7-dimethyloctan-1-ol requires analyzing its thermodynamic
descriptors. The values below are derived from group contribution methods and comparative
analysis of C10 alcohol isomers (e.g., n-decanol, 3,7-dimethyloctan-1-ol).

Key Properties

Property Value | Range Mechanistic Implication

Gem-dimethyl steric hindrance
Physical State Liquid (Colorless) prevents solid lattice formation
at RT.

Highly lipophilic; preferentially
LogP (Octanol/Water) ~3.8 — 4.1 (Predicted) partitions into organic phases
and lipid bilayers.

High boiling point driven by H-
bonding of the head group,

Boiling Point 210°C — 220°C (Est.) ]
slightly lower than n-decanol
(233°C) due to globular tail.
Practically insoluble in water
N due to the dominant
Water Solubility < 100 mg/L

hydrophobic effect of the C10

chain.

Hansen Solubility Parameters (HSP)

To scientifically predict solvent compatibility, we utilize the Hansen Solubility Parameters. The

total solubility parameter (

) is composed of Dispersion (

), Polar (
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), and Hydrogen Bonding (
) forces.
» (Dispersion): ~15.8 MPa
(Driven by the alkyl chain)
e (Polar): ~5.5 MPa
(Driven by the dipole of the -OH bond)
e (H-Bonding): ~11.0 MPa
(Driven by the hydroxyl donor/acceptor capacity)

e Interaction Radius (

): Solvents falling within the solubility sphere of these coordinates will dissolve the
compound.

Solubility Profile in Organic Solvents

The following table categorizes solvent compatibility based on "Like Dissolves Like" principles
and HSP distance calculations.

Solvent Compatibility Matrix
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Solvent Class

Representative

Solubility Status

Solvents

Mechanistic
Rationale

Non-Polar Alkanes

Hexane, Heptane, .
Miscible
Cyclohexane

Strong hydrophobic
interaction between
the solvent and the
7,7-dimethyl alkyl tail.

Chlorinated Solvents

Dichloromethane
(DCM), Chloroform

Miscible

Excellent match for
both the dispersion
forces of the tail and
the weak polarity of
the head.

Polar Protic

Methanol, Ethanol,

Isopropanol

Miscible

The hydroxyl head
group of the solute H-
bonds with the
solvent; the alkyl tail is
solvated by the
aliphatic parts of the

solvent.

Polar Aprotic

DMSO, DMF,
Acetonitrile

Soluble

Soluble due to dipole-
dipole interactions,
though solubility may
decrease in highly
polar acetonitrile at

low temps.

Ethers & Esters

THF, Diethyl Ether,
Ethyl Acetate

Miscible

Oxygen atoms in the
solvent act as H-bond
acceptors for the
solute's hydroxyl

proton.

Agqueous

Water Insoluble

The hydrophobic
effect (entropic
penalty of water
ordering around the

C10 tail) overcomes
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the enthalpic gain of
H-bonding.

Visualization of Solubility Logic

The following diagram illustrates the decision pathway for solvent selection and the
intermolecular forces at play.
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Figure 1: Mechanistic solubility pathway showing the dual interaction modes of the amphiphilic
structure.

Experimental Protocol: Determination of Solubility
Limit

For applications requiring precise saturation limits (e.g., drug formulation or extraction), the
following self-validating protocol is recommended.

Materials
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e Solute: 7,7-dimethyloctan-1-ol (>95% purity).
e Solvent: Target organic solvent (HPLC grade).

e Equipment: HPLC with RI or UV detection (210 nm), Thermostated shaker.

Step-by-Step Methodology

o Preparation: Add excess 7,7-dimethyloctan-1-ol (approx. 1 mL) to 5 mL of the target
solvent in a sealed glass vial.

o Equilibration: Agitate the mixture at the target temperature (e.g., 25°C) for 24 hours.

o Checkpoint: Ensure a visible phase separation or undissolved droplets remain. If the
solution becomes clear, add more solute until saturation is visually confirmed.

o Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the excess
undissolved alcohol (which may form a separate liquid layer due to density differences).

o Sampling: Carefully withdraw the supernatant (saturated phase). Filter through a 0.45 um
PTFE filter to remove micro-droplets.

» Quantification: Dilute the filtrate with a mobile phase (e.g., Acetonitrile) and analyze via
HPLC.

o Calculation: Compare peak area against a pre-constructed calibration curve of 7,7-
dimethyloctan-1-ol.

Applications & Implications
Extraction & Purification

The high lipophilicity (LogP ~4) of 7,7-dimethyloctan-1-ol makes it an excellent candidate for
Liquid-Liquid Extraction (LLE). It can be used to extract non-polar metabolites from aqueous
fermentation broths, separating easily due to its low water solubility.

Formulation
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In the fragrance and cosmetic industries, this compound serves as a fixative and co-solvent. Its
branched tail prevents it from crystallizing in cold-storage formulations, unlike linear fatty
alcohols, ensuring the product remains homogenous.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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